molecular formula C12H27ClN2O B12728555 Acetamide, 2-(dimethylamino)-N-(1,1,3,3-tetramethylbutyl)-, hydrochloride CAS No. 96535-33-0

Acetamide, 2-(dimethylamino)-N-(1,1,3,3-tetramethylbutyl)-, hydrochloride

Cat. No.: B12728555
CAS No.: 96535-33-0
M. Wt: 250.81 g/mol
InChI Key: GEEXJHIBQKXGRH-UHFFFAOYSA-N
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Description

Acetamide, 2-(dimethylamino)-N-(1,1,3,3-tetramethylbutyl)-, hydrochloride is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethylamino group and a tetramethylbutyl group, making it a valuable substance for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-(dimethylamino)-N-(1,1,3,3-tetramethylbutyl)-, hydrochloride typically involves the reaction of 1,1,3,3-tetramethylbutylamine with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then purified through recrystallization or chromatography techniques to obtain a high-purity product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and automated systems to ensure consistent quality and yield. The process involves the same basic reaction as in the laboratory synthesis but is optimized for large-scale production. Quality control measures are implemented at various stages of the production process to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-(dimethylamino)-N-(1,1,3,3-tetramethylbutyl)-, hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxides, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

Acetamide, 2-(dimethylamino)-N-(1,1,3,3-tetramethylbutyl)-, hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in biochemical assays and as a probe for studying enzyme activity and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Acetamide, 2-(dimethylamino)-N-(1,1,3,3-tetramethylbutyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The dimethylamino group allows the compound to interact with enzymes and proteins, modulating their activity. The tetramethylbutyl group enhances the compound’s stability and bioavailability, making it effective in various applications.

Comparison with Similar Compounds

Similar Compounds

    1,1,3,3-Tetramethylbutylamine: A related compound with similar structural features but different functional groups.

    2-(Dimethylamino)acetamide: Another compound with a dimethylamino group but lacking the tetramethylbutyl group.

Uniqueness

Acetamide, 2-(dimethylamino)-N-(1,1,3,3-tetramethylbutyl)-, hydrochloride is unique due to the presence of both the dimethylamino and tetramethylbutyl groups, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound with a wide range of applications in scientific research and industry.

Properties

CAS No.

96535-33-0

Molecular Formula

C12H27ClN2O

Molecular Weight

250.81 g/mol

IUPAC Name

2-(dimethylamino)-N-(2,4,4-trimethylpentan-2-yl)acetamide;hydrochloride

InChI

InChI=1S/C12H26N2O.ClH/c1-11(2,3)9-12(4,5)13-10(15)8-14(6)7;/h8-9H2,1-7H3,(H,13,15);1H

InChI Key

GEEXJHIBQKXGRH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)NC(=O)CN(C)C.Cl

Origin of Product

United States

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